molecular formula C5H9NO2 B1322023 Azetidin-3-yl acetate CAS No. 74121-99-6

Azetidin-3-yl acetate

Cat. No.: B1322023
CAS No.: 74121-99-6
M. Wt: 115.13 g/mol
InChI Key: FKSYYQMXMYAMOE-UHFFFAOYSA-N
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Description

Azetidin-3-yl acetate is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radical Addition in Heteroaromatic Systems

Azetidin-3-yl groups, along with oxetan-3-yl groups, can be introduced into heteroaromatic bases using a radical addition method known as the Minisci reaction. This process has been utilized to introduce these groups into heteroaromatic systems that are significant in drug discovery, such as EGFR inhibitors and antimalarial agents (Duncton et al., 2009).

Synthesis of Analgesic and Anti-inflammatory Agents

Azetidin-3-yl acetate derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, certain compounds showed potent activities when compared to standard drugs in models like acetic acid-induced writhing in mice and carrageenan-induced paw edema in rats (Chhajed & Upasani, 2016).

Azetidin-3-yl in Antibacterial Applications

Novel this compound derivatives have been synthesized and screened for antimicrobial activity. Some of these compounds have exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating resistant bacterial infections (Ayyash & Habeeb, 2019).

Modular Synthesis of Azetidines

The high ring strain associated with azabicyclo[1.1.0]butane has been exploited for the modular construction of azetidines, including this compound derivatives. This method offers a new approach for synthesizing azetidines, which are crucial in medicinal chemistry. The synthesized azetidinyl boronic esters can be further functionalized, demonstrating the versatility of this approach in creating various azetidine-based compounds (Fawcett et al., 2019).

Synthesis of Amino Acid Derivatives

Azetidine and oxetane amino acid derivatives have been synthesized through aza-Michael addition with NH-heterocycles. This method provides a simple and efficient route to create new heterocyclic amino acid derivatives containing azetidine and oxetane rings, offering potential applications in medicinal chemistry and drug design (Gudelis et al., 2023).

Antileishmanial Agents

This compound derivatives have been synthesized and evaluated for their antileishmanial activity. The transformation of certain compounds improved their anti-parasitic activity, indicating potential for developing new treatments for parasitic infections like leishmaniasis (Singh et al., 2012).

Antibacterial Activity of Schiff Bases and Azetidinones

Schiff bases and azetidinones derived from this compound have shown varying degrees of antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. Some compounds, particularly azetidinones, have demonstrated potent antibacterial activity, underlining their significance in pharmaceutical research (Kumar et al., 2012).

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl acetate plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceutically active agents. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for esterases, which hydrolyze the ester bond to produce azetidin-3-ol and acetic acid. This interaction is essential for the compound’s metabolic processing and its subsequent biological effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of certain cell types, such as cancer cells, by inhibiting tubulin polymerization. This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of esterases, leading to the hydrolysis of the ester bond. This interaction is crucial for its metabolic processing. Furthermore, this compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its hydrolysis by esterases to produce azetidin-3-ol and acetic acid. This metabolic processing is essential for its biological activity and subsequent effects on metabolic flux and metabolite levels. This compound can also interact with other enzymes, such as cytochrome P450s, which further metabolize the compound into various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. These localizations are essential for its interactions with biomolecules and its subsequent biological effects .

Properties

IUPAC Name

azetidin-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSYYQMXMYAMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate?

A1: Determining the absolute configuration of a chiral molecule is crucial because the biological activity of chiral compounds is often stereospecific. This means that different enantiomers (mirror image isomers) of a molecule can have drastically different interactions with biological targets like enzymes or receptors. [] Therefore, knowing the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)this compound is essential for understanding its potential biological activity and for further research and development. []

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